molecular formula C13H19N3O2 B594634 tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1346808-81-8

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B594634
CAS No.: 1346808-81-8
M. Wt: 249.314
InChI Key: GUYWJUSKLIGOJK-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is fused with a dihydropyridine ring, and a tert-butyl ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with an appropriate β-keto ester under acidic conditions to form the pyrido[3,4-d]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the tert-butyl ester group.

  • Condensation Reaction

      Reactants: 2-aminopyridine, β-keto ester

      Conditions: Acidic medium, reflux

      Product: Pyrido[3,4-d]pyrimidine intermediate

  • Esterification

      Reactants: Pyrido[3,4-d]pyrimidine intermediate, tert-butyl alcohol, acid catalyst

      Conditions: Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide

      Conditions: Mild to moderate temperatures

      Products: Oxidized derivatives of the pyrido[3,4-d]pyrimidine core

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Low temperatures, inert atmosphere

      Products: Reduced forms of the compound, potentially altering the dihydropyridine ring

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives at various positions on the pyrido[3,4-d]pyrimidine ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Chlorine, bromine

    Nucleophiles: Amines, alcohols

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is explored for its antiproliferative, antimicrobial, and anti-inflammatory properties. Researchers are investigating its use in developing new drugs for cancer, bacterial infections, and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: Known for their biological activities, including kinase inhibition.

    Pyrimidino[4,5-d][1,3]oxazine derivatives: Explored for their antimicrobial and anti-inflammatory properties.

Uniqueness

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate stands out due to its specific structural features, such as the tert-butyl ester group, which can influence its solubility and reactivity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

tert-butyl 2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-7-10-5-6-16(8-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWJUSKLIGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856721
Record name tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-81-8
Record name tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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